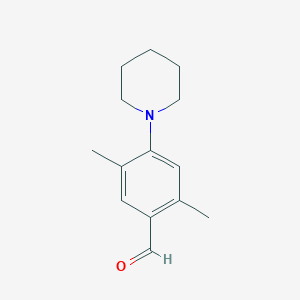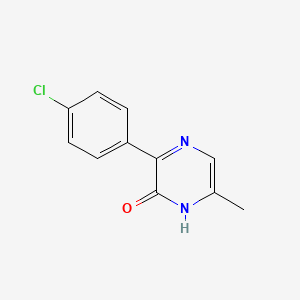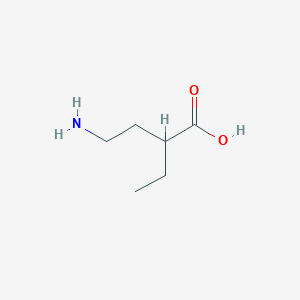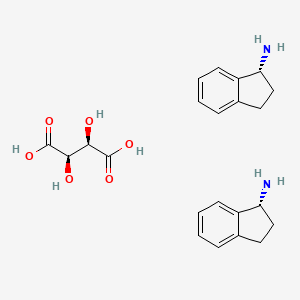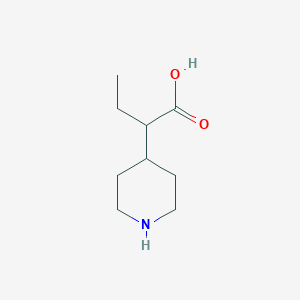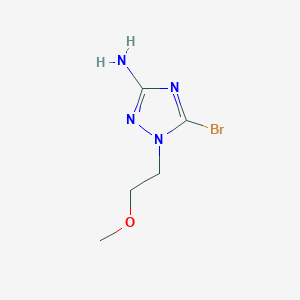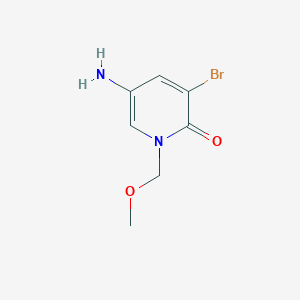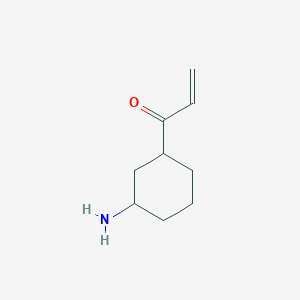
1-(3-Aminocyclohexyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminocyclohexyl)prop-2-en-1-one is an organic compound with the molecular formula C₉H₁₅NO It is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further connected to a prop-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclohexyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and propargylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: Cyclohexanone is reacted with propargylamine in the presence of the base to form the desired product. The reaction mixture is typically heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminocyclohexyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
1-(3-Aminocyclohexyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3-Aminocyclohexyl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound may interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Aminocyclohexyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(3-Aminocyclohexyl)ethanone: This compound has a similar structure but lacks the prop-2-en-1-one moiety.
1-(3-Aminocyclohexyl)butan-2-one: This compound has an additional carbon in the side chain, leading to different chemical properties.
1-(3-Aminocyclohexyl)prop-2-en-1-ol: This compound has a hydroxyl group instead of a ketone group, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-(3-aminocyclohexyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-9(11)7-4-3-5-8(10)6-7/h2,7-8H,1,3-6,10H2 |
Clé InChI |
POVIFOMMGKJTIV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1CCCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182624.png)
